6-chloro-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide
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Overview
Description
- This compound is a complex heterocyclic molecule with a diverse structure, combining elements from various chemical classes.
- The core structure consists of a chromene ring fused with a cyclopenta[b]thiophene ring, and it contains a carbamoyl group and a tetrahydrofuran moiety.
- The chloro substituent at position 6 adds further complexity to its chemical makeup.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. I can provide insights based on related chemistry.
- One approach could involve the construction of the chromene and cyclopenta[b]thiophene rings separately, followed by their fusion.
- Industrial production methods would likely involve efficient and scalable synthetic routes, but without specific data, we can only speculate.
Chemical Reactions Analysis
- Given its diverse functional groups, this compound could undergo various reactions:
Oxidation: The carbonyl group (4-oxo) may be susceptible to oxidation.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Chlorine substitution reactions.
- Common reagents and conditions would depend on the specific reaction type, but standard reagents like reducing agents, oxidants, and nucleophiles would be involved.
- Major products would vary based on the specific reaction conditions.
Scientific Research Applications
Biology: Investigation of its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Evaluation as a potential drug candidate (e.g., anticancer, antimicrobial, anti-inflammatory).
Industry: Possible use in materials science or as a precursor for other compounds.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not available. we can speculate:
- It might interact with specific protein targets due to its unique structure.
- Molecular pathways affected could involve signal transduction, enzyme inhibition, or gene expression modulation.
Comparison with Similar Compounds
- Similar compounds are scarce due to its intricate structure, but we can compare it to related heterocyclic molecules:
Pyrrolidine derivatives: Pyrrolidine rings are versatile and widely used in drug discovery.
Indole derivatives: Indole-containing compounds exhibit diverse biological activities.
Quinolone carboxylates: These compounds have been studied for various applications.
Remember that the specific compound you provided is quite unique, and further research would be needed to uncover its full potential
Properties
Molecular Formula |
C23H21ClN2O5S |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C23H21ClN2O5S/c24-12-6-7-17-15(9-12)16(27)10-18(31-17)21(28)26-23-20(14-4-1-5-19(14)32-23)22(29)25-11-13-3-2-8-30-13/h6-7,9-10,13H,1-5,8,11H2,(H,25,29)(H,26,28) |
InChI Key |
CQMDVUDZQSPWTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)Cl |
Origin of Product |
United States |
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